molecular formula C9H5BrClNO3S B15130893 4-Isoquinolinesulfonyl chloride, 6-bromo-1,2-dihydro-1-oxo-

4-Isoquinolinesulfonyl chloride, 6-bromo-1,2-dihydro-1-oxo-

Cat. No.: B15130893
M. Wt: 322.56 g/mol
InChI Key: LTUMTIXDYADDDA-UHFFFAOYSA-N
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Description

6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is a chemical compound with the molecular formula C9H5BrClNO3S. It is known for its unique structure, which includes a bromine atom, a sulfonyl chloride group, and an isoquinoline backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride typically involves multiple stepsThe reaction conditions often require the use of bromine and chlorosulfonic acid under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride may involve large-scale reactors and precise control of reaction parameters. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or signaling pathways. This reactivity is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride
  • 6-Fluoro-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride
  • 6-Iodo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride

Uniqueness

Compared to its analogs, 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets .

Properties

Molecular Formula

C9H5BrClNO3S

Molecular Weight

322.56 g/mol

IUPAC Name

6-bromo-1-oxo-4H-isoquinoline-4-sulfonyl chloride

InChI

InChI=1S/C9H5BrClNO3S/c10-5-1-2-6-7(3-5)8(16(11,14)15)4-12-9(6)13/h1-4,8H

InChI Key

LTUMTIXDYADDDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(C=NC2=O)S(=O)(=O)Cl

Origin of Product

United States

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